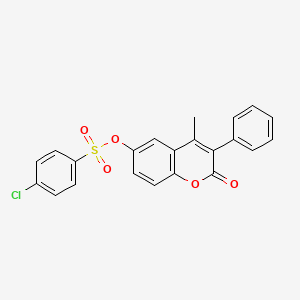![molecular formula C14H18F3N5O2S B2939789 N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide CAS No. 2097937-05-6](/img/structure/B2939789.png)
N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide” is a compound that contains a 1,2,4-triazolo[4,3-a]pyridine core . This core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridine . The compound also contains a trifluoromethyl group and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[4,3-a]pyridine core, a trifluoromethyl group, and a sulfonamide group . The InChI code for this compound is 1S/C8H11F3N4/c9-8(10,11)5-2-1-3-15-6(4-12)13-14-7(5)15/h5H,1-4,12H2 .Wissenschaftliche Forschungsanwendungen
Cancer Cell Line Inhibition
Compounds with the [1,2,4]triazolo[4,3-a]pyridine structure have been evaluated for their inhibitory effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). They have shown potential as c-Met kinase inhibitors, which play a role in cancer cell growth and survival .
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives have been synthesized and tested for their antibacterial activities. They have shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, with structure–activity relationships suggesting that certain moieties enhance antibacterial properties .
Anticonvulsant Drug Application
Some trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs. These compounds can be used in the treatment of seizure disorders by modulating neurological activity .
GlyT1 Inhibition
GlyT1 inhibitors are used to modulate glycine levels in the central nervous system and have implications in treating disorders such as schizophrenia. Triazolo derivatives have been explored for their role as GlyT1 inhibitors .
Anti-HIV-1 Reagent
The trifluoromethyl group in triazole derivatives has been utilized in the development of anti-HIV-1 reagents. These compounds can potentially interfere with the replication cycle of HIV-1 .
NK1-Receptor Ligand
NK1-receptor ligands are important in pain management and the treatment of depression and anxiety. Triazolo derivatives have been investigated for their potential use as NK1-receptor ligands .
Enzyme Inhibition
Triazolo derivatives have been studied for their enzyme inhibitory activities, including carbonic anhydrase inhibitors and cholinesterase inhibitors. These enzymes are targets for various therapeutic applications such as glaucoma treatment and Alzheimer’s disease management .
Antimicrobial Activity
In addition to antibacterial properties, triazolo derivatives also exhibit broader antimicrobial activities against various pathogens, making them candidates for developing new antimicrobial agents .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a triazolo-pyridine scaffold are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They can interact with different target receptors due to their ability to accept and donate hydrogen bonds .
Mode of Action
The mode of action of these compounds often involves specific interactions with target receptors. For instance, some compounds inhibit enzymes like carbonic anhydrase and cholinesterase .
Biochemical Pathways
The affected pathways depend on the specific targets of the compound. For example, inhibition of carbonic anhydrase can affect fluid balance and respiration, while inhibition of cholinesterase can impact nerve signal transmission .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of these compounds can vary widely and would depend on their specific chemical structure. In silico pharmacokinetic and molecular modeling studies are often used to predict these properties .
Result of Action
The molecular and cellular effects of these compounds can be diverse, depending on their specific targets and modes of action. For example, anticancer effects might involve inhibition of cell proliferation or induction of apoptosis .
Eigenschaften
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]azepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N5O2S/c15-14(16,17)11-6-5-9-22-12(19-20-13(11)22)10-18-25(23,24)21-7-3-1-2-4-8-21/h5-6,9,18H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCMDFVFCWULBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxypyrimido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B2939706.png)

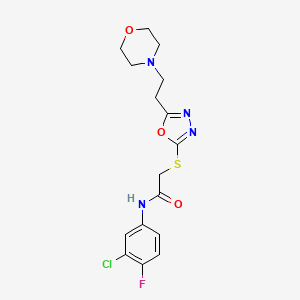
![9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939711.png)
![(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2939713.png)
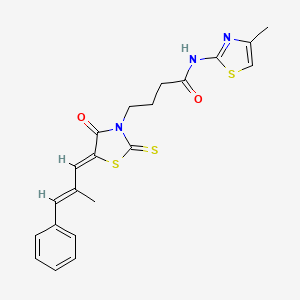
![3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2939717.png)
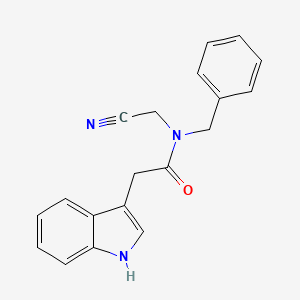
![4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2939719.png)
![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2939721.png)
![N-(6-Amino-4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2939722.png)
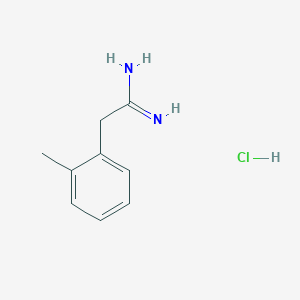
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(9H-xanthen-9-yl)methanone](/img/structure/B2939725.png)
